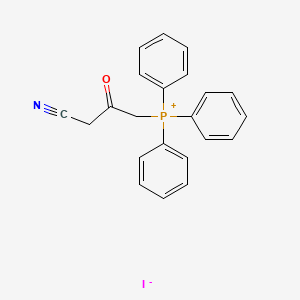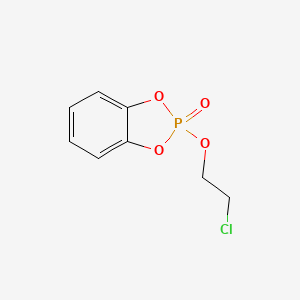
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester typically involves the esterification of 4-quinolinecarboxylic acid derivatives. One common method is the reaction of 2-chloro-3-ethenylquinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of topoisomerases or disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Quinolinecarboxylic acid, methyl ester
- Ethyl 4-hydroxy-2-quinolinecarboxylate
- 3-Hydroxy-2-quinoxalinecarboxylic acid
Comparison
Compared to its analogs, 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester is unique due to the presence of the 2-chloro-3-ethenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
61334-07-4 |
|---|---|
Molekularformel |
C13H10ClNO2 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
methyl 2-chloro-3-ethenylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-3-8-11(13(16)17-2)9-6-4-5-7-10(9)15-12(8)14/h3-7H,1H2,2H3 |
InChI-Schlüssel |
NRQAZPMSFASFOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)Cl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)



![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)


